molecular formula C7H8N2 B560754 2-Vinylpyridin-4-amine CAS No. 102000-57-7

2-Vinylpyridin-4-amine

Cat. No.: B560754
CAS No.: 102000-57-7
M. Wt: 120.155
InChI Key: PIARMBBJTBYGDD-UHFFFAOYSA-N
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Description

2-Vinylpyridin-4-amine is a compound with the molecular formula C7H8N2 . It is also known by other names such as 2-ethenylpyridin-4-amine and 4-Pyridinamine, 2-ethenyl- .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) . The Canonical SMILES is C=CC1=NC=CC(=C1)N . These codes provide a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 120.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 120.068748264 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

  • Catalysis in Chemical Synthesis :

    • Poly(4-vinylpyridine) has been used as a catalyst for the selective and efficient trimethylsilylation of alcohols and phenols, and for N-tert-butoxycarbonylation of amines under mild conditions (Shirini & Khaligh, 2012).
    • Another study utilized poly(4-vinylpyridine) supported benzoyl chloride for the acylation of amines in the presence of K2CO3 in n-hexane, showing potential for simplifying routine acylation processes (Zarchi & Bahadoran, 2011).
  • Green Chemistry Applications :

    • In a green chemistry approach, deep eutectic solvents (DESs) were used for the aza-Michael addition of amines to 2-vinylpyridine. This method showed efficiency and avoided the use of other acid additives, demonstrating the solvent’s catalytic properties (Ballarotto et al., 2020).
  • Polymer Science and Functionalization :

    • Research on polymers has explored the use of poly(4-vinylpyridine)-supported Brønsted Acid as a reusable catalyst for acetylation reactions. This work highlights the potential of poly(4-vinylpyridine) in facilitating organic reactions (Borah et al., 2011).
    • Additionally, microphase separated primary amine functionalized polystyrene-b-poly(2-vinylpyridine) was synthesized and characterized for applications in sensors, templates, antimicrobial surfaces, and cell scaffolds (Ayyub et al., 2014).
  • Synthetic Organic Chemistry :

    • The synthesis of benzamides mediated by poly(4-vinylpyridine)-supported benzoyl chloride provides a simplified process for the routine acylation of amines (Zarchi & Bahadoran, 2011).
    • Organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines have been developed, highlighting a new approach to the synthesis of chiral pyridines (Wang et al., 2015).
  • Polymer-supported Reagents :

    • Poly(4-vinylpyridine)-supported azide ion has been used effectively for deazodination–azidation of stable arenediazonium salts under solvent-free conditions (Zarchi & Nabaei, 2012).

Properties

IUPAC Name

2-ethenylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARMBBJTBYGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718700
Record name 2-Ethenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-57-7
Record name 2-Ethenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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